

# Initial Characterization and Purity Analysis of 4-tert-Butyl-benzamidine: A Technical Guide

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## Compound of Interest

Compound Name: 4-tert-Butyl-benzamidine

Cat. No.: B144570

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## Abstract

This technical guide provides a comprehensive overview of the initial characterization and purity analysis of **4-tert-Butyl-benzamidine**, a substituted benzamidine derivative of interest in pharmaceutical research due to the established role of benzamidines as serine protease inhibitors. This document outlines key analytical methodologies, including physicochemical property determination, spectroscopic analysis, and chromatographic purity assessment. Detailed experimental protocols are provided to ensure reproducibility. Furthermore, this guide presents a logical workflow for the characterization of this compound and illustrates its potential mechanism of action through the inhibition of serine proteases. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

## Physicochemical Properties

The fundamental physical and chemical properties of **4-tert-Butyl-benzamidine** and its common salt form, **4-tert-Butyl-benzamidine** hydrochloride, are crucial for its handling, formulation, and interpretation of analytical data.

Table 1: Physicochemical Data for **4-tert-Butyl-benzamidine** and its Hydrochloride Salt

Property	4-tert-Butyl-benzamidine (Free Base)	4-tert-Butyl-benzamidine Hydrochloride	Source/Method
CAS Number	125772-42-1	68284-01-5	Chemical Abstract Service Registry
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub>	C <sub>11</sub> H <sub>17</sub> ClN <sub>2</sub>	Calculated
Molecular Weight	176.26 g/mol	212.72 g/mol	Calculated
Appearance	Expected to be a crystalline solid	White to off-white crystalline powder	Supplier Data Sheets
Melting Point	Not available in public literature	Expected >200 °C (Decomposition may occur)	Predicted based on similar structures
Purity Specification	>98%	>99%	Commercial Supplier Specifications[1]

## Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of **4-tert-Butyl-benzamidine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **4-tert-Butyl-benzamidine** (in CDCl<sub>3</sub>)

<sup>1</sup> H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	7.6 - 7.8	Doublet	2H	Protons ortho to amidine group
Aromatic Protons	7.4 - 7.5	Doublet	2H	Protons meta to amidine group
Amidine Protons	5.0 - 7.0	Broad Singlet	2H	-NH <sub>2</sub>
tert-Butyl Protons	1.3 - 1.4	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
Amidine Proton	8.5 - 9.5	Broad Singlet	1H	=NH

<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)	Assignment
Amidine Carbon	165 - 170	C=N
Aromatic Carbon	155 - 160	C-tert-Butyl
Aromatic Carbons	128 - 130	CH (ortho to amidine)
Aromatic Carbons	125 - 127	CH (meta to amidine)
Aromatic Carbon	130 - 135	C-amidine
tert-Butyl Carbon	34 - 36	C(CH <sub>3</sub> ) <sub>3</sub>
tert-Butyl Carbons	30 - 32	-CH <sub>3</sub>

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data for **4-tert-Butyl-benzamidine**

Ionization Mode	Expected [M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
Electrospray (ESI)	177.1386	162.1151 ([M-NH <sub>2</sub> ] <sup>+</sup> ), 120.0813 ([M-C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> )

## Purity Analysis

Ensuring the purity of **4-tert-Butyl-benzamidine** is critical for its use in research and drug development. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.

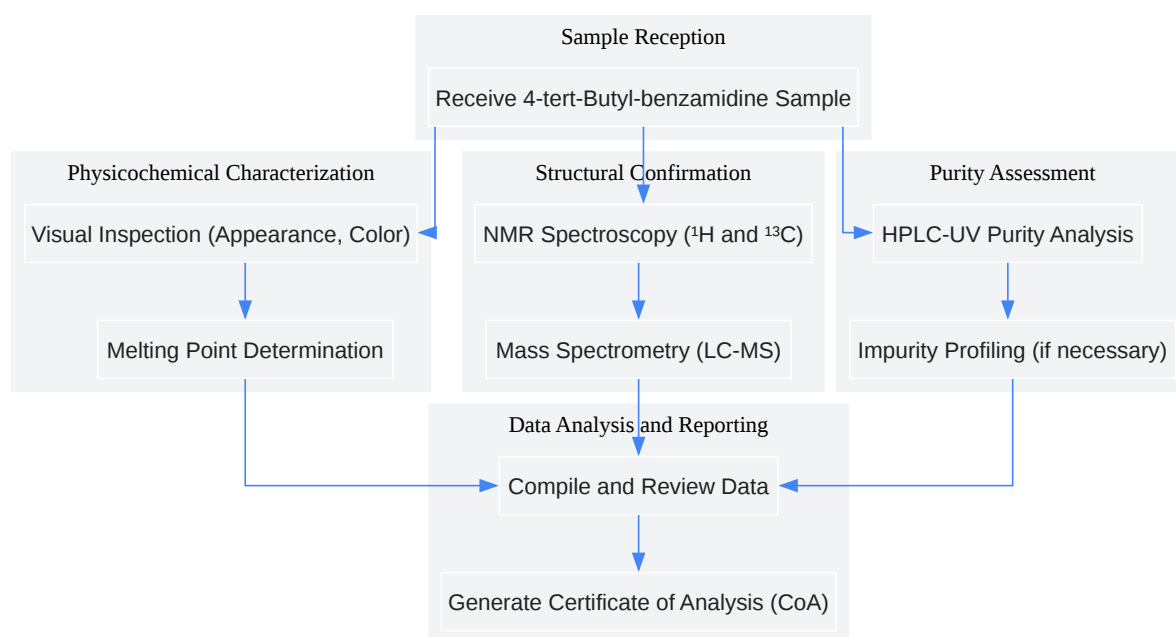
Table 4: Typical HPLC Purity Data

Parameter	Value
Purity (by Area %)	≥ 99.0%
Major Impurity	Not specified in available data
Other Impurities	< 0.1% each

## Experimental Protocols

### General Workflow for Characterization and Purity Analysis

The following diagram illustrates a typical workflow for the initial characterization and purity analysis of a new batch of **4-tert-Butyl-benzamidine**.



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Figure 1: Workflow for Characterization and Purity Analysis.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol provides a general method for determining the purity of **4-tert-Butyl-benzamidine** hydrochloride by HPLC. Method optimization may be required.

- Instrumentation: HPLC system with UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
- Gradient:
  - 0-5 min: 5% B
  - 5-25 min: 5% to 95% B
  - 25-30 min: 95% B
  - 30-31 min: 95% to 5% B
  - 31-35 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

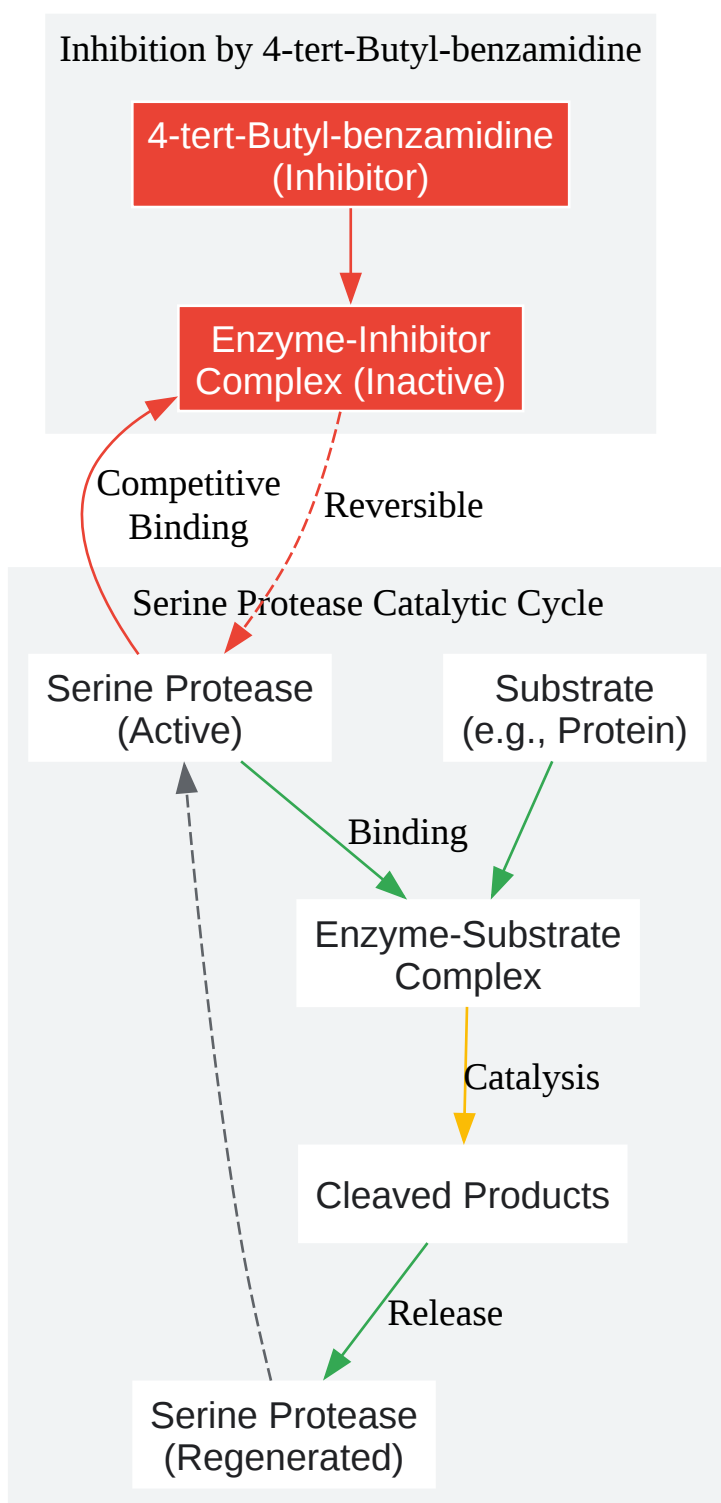
## Mass Spectrometry (LC-MS)

- Instrumentation: Liquid chromatograph coupled to a mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF).
- Chromatography: Utilize the HPLC conditions described in section 4.2 or a faster gradient for rapid analysis.
- Mass Spectrometer Settings:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Mass Range: Scan from  $m/z$  50 to 500.
  - Capillary Voltage: 3-4 kV.
  - Fragmentor Voltage: Adjust to optimize for the parent ion.

## Biological Context: Inhibition of Serine Proteases

Benzamidine and its derivatives are well-documented competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.<sup>[1][2][3][4][5][6]</sup> These enzymes play critical roles in various physiological and pathological processes, including digestion, blood coagulation, and fibrinolysis. The amidine group of benzamidine mimics the side chain of arginine and lysine, allowing it to bind to the S1 pocket of the protease's active site, thereby blocking substrate access and inhibiting enzymatic activity. The 4-*tert*-butyl group in **4-*tert*-Butyl-benzamidine** is expected to enhance binding through hydrophobic interactions within the active site.

The following diagram illustrates the proposed inhibitory mechanism of **4-*tert*-Butyl-benzamidine** on a generic serine protease.



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Figure 2: Proposed Mechanism of Serine Protease Inhibition.



## Conclusion

This technical guide provides a foundational framework for the initial characterization and purity analysis of **4-tert-Butyl-benzamidine**. The outlined physicochemical properties, spectroscopic data, and chromatographic methods serve as a comprehensive starting point for researchers. The provided experimental protocols offer practical guidance for laboratory implementation. The established biological context of benzamidines as serine protease inhibitors highlights the potential therapeutic relevance of this compound and warrants further investigation into its specific inhibitory profile and pharmacological properties. Consistent application of these analytical techniques is essential for ensuring the quality and reliability of **4-tert-Butyl-benzamidine** in scientific research and drug development endeavors.

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